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Compound of Interest

Compound Name: 2-methoxy-5-nitrophenyl acetate
CAS No.: 53606-41-0
Cat. No.: B3053417
Get Quote
. J

Executive Summary

2-Methoxy-5-nitrophenyl acetate (CAS: 53606-41-0), also known as 5-nitroguaiacol acetate,
is a specialized chromogenic ester used primarily as a substrate for characterizing esterase
and lipase activity. Its utility hinges on a precise solubility profile: it must be dissolved in organic
solvents to form stable stock solutions, yet remain soluble enough in aqueous buffers (upon
dilution) to interact with enzymes without precipitating.

This guide provides a definitive analysis of its solubility in key organic solvents, the mechanistic
basis for these interactions, and validated protocols for stock preparation and solubility
determination.

Physicochemical Identity

Understanding the molecule's structure is prerequisite to predicting its solvent behavior. The
compound features a hydrophobic phenyl ring substituted with a nitro group (electron-
withdrawing), a methoxy group (electron-donating), and an acetate ester (hydrolytically labile).
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Property Detail

IUPAC Name (2-Methoxy-5-nitrophenyl) acetate
CAS Number 53606-41-0

Molecular Formula CoHoNOs

Molecular Weight 211.17 g/mol

Physical State Yellow crystalline solid

Melting Point ~99-101 °C

LogP (Predicted) ~1.3 — 1.6 (Moderate Lipophilicity)

Nitro (-NOz2), Methoxy (-OCHs), Ester (-

Key Functional Groups
OCOCHs)

Solubility Profile in Organic Solvents[5]

The solubility of 2-methoxy-5-nitrophenyl acetate is governed by dipole-dipole interactions
and the ability of solvents to accept hydrogen bonds (though the molecule itself is a poor H-
bond donor).

Solvent Compatibility Table

Data synthesized from structural analogs (e.g., p-nitrophenyl acetate) and experimental
application protocols.
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Specific Solubility Estimated Application
Solvent Class . o
Solvent Rating Limit (25°C) Context
Preferred for
) stock solutions.
) DMSO (Dimethyl > 50 mM (~10 ) .
Aprotic Polar ) Excellent High boiling
sulfoxide) mg/mL) _ o
point, miscible
with water.
Alternative to
DMF _
] ) DMSO; potential
Aprotic Polar (Dimethylformam  Excellent >50 mM o
i enzyme inhibition
ide) )
risks.
Common for
] Ethanol ~100 mg/mL synthesis; risk of
Protic Polar Good ] o
(Absolute) (with heat)* transesterificatio
n if not dry.
Good for
) chromatography;
Protic Polar Methanol Good ~50-80 mg/mL _ _
high evaporation
rate.
Extraction and
) synthesis; not
Dichloromethane ) )
Non-Polar High > 100 mg/mL suitable for
(DCM) o
biological
assays.
Unstable. Rapid
hydrolysis.
Aqueous Water / PBS Poor <1mM Requires organic

co-solvent (e.g.,
5% DMSO).

*Note: Heating may be required to achieve saturation, but prolonged heat promotes

degradation.

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanistic Insight

DMSO/DMF: The nitro group creates a strong dipole moment, making the molecule highly
soluble in polar aprotic solvents like DMSO. This is the industry standard for biological
assays because DMSO prevents the "crashing out" of the compound upon dilution into
agueous buffers.

Alcohols (EtOH/MeOH): While soluble, these solvents pose a stability risk. Traces of water or
base in alcohols can catalyze transesterification or hydrolysis, degrading the acetate ester
into 2-methoxy-5-nitrophenol (the yellow hydrolysis product) before the assay begins.

Stability & Hydrolysis Risks

The acetate ester bond is the "Achilles’ heel" of this molecule. It is designed to be cleaved by

enzymes, but it is also susceptible to spontaneous chemical hydrolysis.

The "Yellowing" Indicator: The hydrolysis product, 2-methoxy-5-nitrophenol (5-nitroguaiacol),
is yellow in alkaline solution (absorbance max ~405 nm). If your stock solution turns yellow,
significant degradation has occurred.

Water Sensitivity: Even atmospheric moisture absorbed by hygroscopic solvents (like
DMSO) can trigger hydrolysis over weeks.

Visualization: Degradation Pathway

2-Methoxy-5-nitrophenyl Acetate 2-Methoxy-5-nitrophenol
(Colorless/Pale Yellow) +H20 e Cleavage (Yellow @ pH > 7)
\: Tetrahedral :/'

....... - 91 Intermediate \
_______________ 1
Acetic Acid

Fig 1. Spontaneous Hydrolysis Pathway yielding the chromogenic product.

Click to download full resolution via product page

Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3053417/docs?utm_src=pdf-body-img#technical-guide-solubility-stability-profile-of-2-methoxy-5-nitrophenyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Obijective: Create a 50 mM stock solution for long-term storage.

Solvent Selection: Use Anhydrous DMSO (Grade = 99.9%, water < 50 ppm). Avoid ethanol
for long-term storage to prevent transesterification.

» Weighing: Accurately weigh 10.6 mg of 2-methoxy-5-nitrophenyl acetate into a sterile,
amber microcentrifuge tube (protect from light).

¢ Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex vigorously for 30-60 seconds until no
crystals remain.

o Troubleshooting: If crystals persist, sonicate for 2 minutes at room temperature. Do not
heat above 37°C.

o Storage: Aliquot into small volumes (e.g., 50 pL) to avoid freeze-thaw cycles. Store at -20°C
with desiccant.

» Validation: Before use, dilute 1:100 into pH 7.4 buffer. The solution should be clear. If it turns
bright yellow immediately, the stock has degraded.

Protocol B: Determination of Saturation Solubility (Self-
Validating)

Objective: Determine the exact solubility limit in a specific solvent (e.g., Toluene) for synthesis
optimization.

o Excess Addition: Add solid compound to 2 mL of the target solvent until a visible solid
precipitate remains (supersaturation).

o Equilibration: Shake at a constant temperature (e.g., 25°C) for 24 hours.

o Filtration: Filter the supernatant through a 0.45 um PTFE syringe filter (nylon filters may bind
the compound).

e Quantification (UV-Vis):

o Dilute the filtrate 1:1000 in Methanol.
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o Measure Absorbance at ~300-320 nm (Ester peak) and ~405 nm (Phenol peak).

o Self-Check: If the 405 nm peak is significant, hydrolysis occurred during the experiment
(invalidating the result for "intact” ester solubility).

Visualization: Solubility Workflow

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: Target Solvent

Add Excess Solid
(Supersaturation)

;

Equilibrate
(24h @ 25°C)

l

Filter Supernatant
(0.45 pm PTFE)

l

Dilute in MeOH
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Fig 2. Self-Validating Solubility Determination Workflow

Click to download full resolution via product page
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Applications in Drug Development

The primary value of 2-methoxy-5-nitrophenyl acetate lies in its role as a surrogate substrate.

o Esterase Assays: Used to screen for carboxylesterase activity in liver microsomes. The
release of 2-methoxy-5-nitrophenol is monitored at 405 nm (alkaline pH) or 347 nm
(isosbestic point, pH independent).

e Prodrug Modeling: The compound mimics the physicochemical properties of phenyl ester
prodrugs. Its solubility data in Octanol/Water (LogP) helps predict passive diffusion rates
across membranes.

» Solvent Effects on Kinetics: When performing assays, keep the final organic solvent
concentration (DMSO) below 2% (v/v). Higher concentrations can inhibit enzyme activity or
cause the substrate to precipitate, leading to false negatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Solubility & Stability Profile of 2-
Methoxy-5-Nitrophenyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053417/docs#technical-guide-solubility-stability-
profile-of-2-methoxy-5-nitrophenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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